Cas no 2172449-31-7 (2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172449-31-7 structure
商品名:2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine
CAS番号:2172449-31-7
MF:C9H18N4O
メガワット:198.265421390533
CID:5937345
PubChem ID:165587841

2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine
    • 2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • 2172449-31-7
    • EN300-1597885
    • インチ: 1S/C9H18N4O/c1-3-14-7-6-13-8(2)9(4-5-10)11-12-13/h3-7,10H2,1-2H3
    • InChIKey: BJULUXYXXVKLSI-UHFFFAOYSA-N
    • ほほえんだ: O(CC)CCN1C(C)=C(CCN)N=N1

計算された属性

  • せいみつぶんしりょう: 198.14806121g/mol
  • どういたいしつりょう: 198.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 66Ų

2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1597885-1.0g
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
1g
$0.0 2023-06-04
Enamine
EN300-1597885-250mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
250mg
$1723.0 2023-09-23
Enamine
EN300-1597885-10000mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
10000mg
$8049.0 2023-09-23
Enamine
EN300-1597885-2500mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
2500mg
$3670.0 2023-09-23
Enamine
EN300-1597885-5000mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
5000mg
$5429.0 2023-09-23
Enamine
EN300-1597885-500mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
500mg
$1797.0 2023-09-23
Enamine
EN300-1597885-50mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
50mg
$1573.0 2023-09-23
Enamine
EN300-1597885-100mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
100mg
$1648.0 2023-09-23
Enamine
EN300-1597885-1000mg
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172449-31-7
1000mg
$1872.0 2023-09-23

2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Recent Advances in the Study of 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172449-31-7)

The compound 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172449-31-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole core and ethoxyethyl side chain, has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways relevant to inflammation and oncology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of high interest for drug development.

One of the key findings from recent research is the compound's ability to selectively inhibit specific enzymes involved in inflammatory responses. In vitro studies have demonstrated that 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, potentially reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.

In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential as an anticancer agent. Preliminary data from cell-based assays indicate that 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. These findings have spurred further research into the compound's utility as a chemotherapeutic or adjuvant therapy.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Results indicate that 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine exhibits moderate oral bioavailability and a half-life conducive to once-daily dosing. Metabolism studies have identified the liver as the primary site of biotransformation, with the compound undergoing oxidative metabolism mediated by cytochrome P450 enzymes. These pharmacokinetic properties are considered favorable for further development as a therapeutic agent.

Despite these promising findings, challenges remain in the development of 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine. Issues such as solubility and formulation stability need to be addressed to optimize its therapeutic potential. Recent efforts have focused on developing prodrug derivatives or nanoparticle-based delivery systems to enhance bioavailability and target specificity. These advancements are expected to pave the way for preclinical and clinical evaluations in the near future.

In conclusion, 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172449-31-7) represents a promising candidate for further investigation in both anti-inflammatory and anticancer applications. Its unique chemical structure and biological activity profile make it a valuable subject of ongoing research. Continued efforts to optimize its pharmacokinetic and pharmacodynamic properties will be crucial in determining its potential as a therapeutic agent. The compound's development exemplifies the intersection of chemical biology and pharmaceutical innovation, highlighting the importance of interdisciplinary approaches in drug discovery.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd